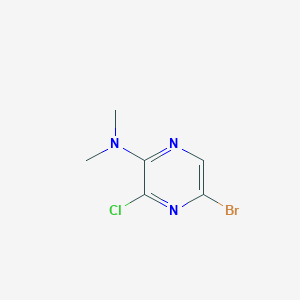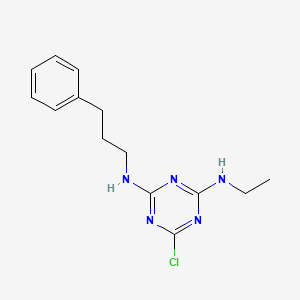
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes four chlorine atoms and two amino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione can be synthesized through a multi-step process involving the chlorination of anthraquinone followed by amination. The typical synthetic route involves:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2,4,6, and 8 positions.
Amination: The chlorinated anthraquinone is then reacted with ammonia or an amine source under high temperature and pressure to replace the chlorine atoms at the 1 and 5 positions with amino groups.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale Chlorination: Using industrial chlorinators to chlorinate anthraquinone.
High-pressure Amination: Employing high-pressure reactors to facilitate the amination process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for producing vibrant colors.
Mécanisme D'action
The mechanism of action of 1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
1,5-Diamino-2,4,6,8-tetrabromoanthracene-9,10-dione: Similar structure but with bromine atoms instead of chlorine.
1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains two bromine atoms instead of four chlorine atoms.
1,4,5,8-Tetrachloroanthraquinone: Lacks amino groups but has a similar chlorinated anthraquinone core.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is unique due to its specific arrangement of amino and chloro groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
83578-91-0 |
|---|---|
Formule moléculaire |
C14H6Cl4N2O2 |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
Clé InChI |
LBZKZHPJFBLXLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

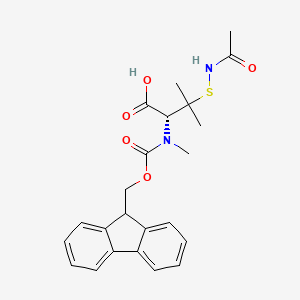
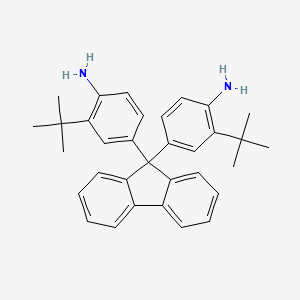
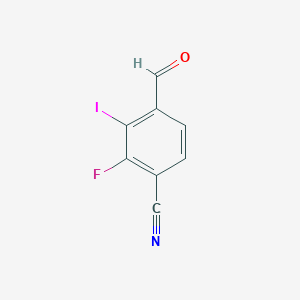
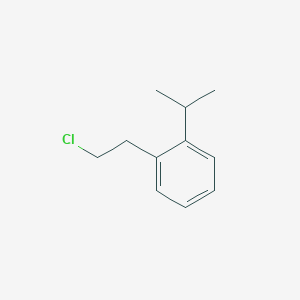

![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)

![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
